molecular formula C20H34O3 B148057 15-Hydroxy-5,8,11-eicosatrienoic acid CAS No. 139328-88-4

15-Hydroxy-5,8,11-eicosatrienoic acid

カタログ番号 B148057
CAS番号: 139328-88-4
分子量: 322.5 g/mol
InChIキー: PDNHDUWAXCDVOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15-Hydroxy-5,8,11-eicosatrienoic acid, commonly known as 15-HETrE, is a fatty acid that belongs to the omega-3 family of polyunsaturated fatty acids. It is produced in the body by the metabolism of eicosapentaenoic acid (EPA) and is also found in small amounts in certain foods. 15-HETrE has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

作用機序

The mechanism of action of 15-HETrE is complex and involves multiple pathways. One of the primary mechanisms is the activation of the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates gene expression and plays a key role in various biological processes, including inflammation and lipid metabolism.
Biochemical and Physiological Effects:
15-HETrE has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: 15-HETrE inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation in the body.
2. Anti-cancer effects: 15-HETrE induces apoptosis in cancer cells and inhibits tumor growth.
3. Cardiovascular effects: 15-HETrE improves blood flow and reduces the risk of atherosclerosis.

実験室実験の利点と制限

The advantages of using 15-HETrE in lab experiments include its potent anti-inflammatory and anti-cancer properties, which make it a promising therapeutic agent for various diseases. However, the limitations include the difficulty in synthesizing 15-HETrE in large quantities and the lack of standardized protocols for its use in lab experiments.

将来の方向性

There are several future directions for research on 15-HETrE, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 15-HETrE in humans.
2. Mechanistic studies: More research is needed to understand the complex mechanisms of action of 15-HETrE and its effects on various biological processes.
3. Formulation development: Research is needed to develop standardized protocols for the synthesis and formulation of 15-HETrE for use in clinical trials and therapeutic applications.
4. Combination therapy: Studies are needed to explore the potential of combining 15-HETrE with other therapeutic agents for enhanced efficacy in the treatment of various diseases.
In conclusion, 15-HETrE is a promising therapeutic agent with potential applications in various diseases. Further research is needed to fully understand its mechanisms of action and to develop standardized protocols for its synthesis and formulation for use in clinical trials and therapeutic applications.

合成法

15-HETrE can be synthesized in the laboratory by the oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using a variety of methods, including chemical, enzymatic, and microbial processes. One of the most commonly used methods is the enzymatic oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using lipoxygenase enzymes.

科学的研究の応用

The potential therapeutic applications of 15-HETrE have been extensively studied in various scientific research studies. Some of the most promising applications include:
1. Anti-inflammatory activity: 15-HETrE has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Anti-cancer activity: Studies have shown that 15-HETrE has anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
3. Cardiovascular health: 15-HETrE has been shown to have beneficial effects on cardiovascular health by reducing inflammation, improving blood flow, and reducing the risk of atherosclerosis.

特性

CAS番号

139328-88-4

製品名

15-Hydroxy-5,8,11-eicosatrienoic acid

分子式

C20H34O3

分子量

322.5 g/mol

IUPAC名

(5Z,8Z,11Z)-15-hydroxyicosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,19,21H,2-3,6-7,12-18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-

InChIキー

PDNHDUWAXCDVOP-UHFFFAOYSA-N

異性体SMILES

CCCCCC(CC/C=C\C/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O

正規SMILES

CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O

同義語

15-HEIA
15-hydroxy-5,8,11-eicosatrienoic acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。